1-(1H-indol-7-yl)ethanone

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Researchers pursuing antimalarial chemotypes face synthetic dead ends when using incorrect indole acetyl regioisomers. 1-(1H-Indol-7-yl)ethanone (7-acetylindole) provides regiochemical precision at the C7 vector. • C7-acetyl handle essential for oxime formation & Beckmann rearrangement to bioactive 1-(2,5-diaryl-1H-indol-7-yl)ethanones active against P. falciparum 3D7 • 2.9× potency over indole (IC₅₀ 180 vs. 520 µM) in dihydroorotase fragment screening • Favorable purification: mp 65-66 °C, bp 155 °C/2 Torr • Available ≥95% purity, multi-gram quantities

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 104019-20-7
Cat. No. B1315699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-7-yl)ethanone
CAS104019-20-7
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1NC=C2
InChIInChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3
InChIKeyBJFCCDMOVSQLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Acetylindole: C7-Functionalized Indole Building Block


1-(1H-Indol-7-yl)ethanone, also known as 7-acetylindole, is a small-molecule indole derivative (C₁₀H₉NO, MW 159.18 g/mol) bearing a single acetyl substituent at the 7-position of the indole ring [1]. This regiochemical placement confers distinct electronic and steric properties compared to its 4-, 5-, or 6-acetyl regioisomers, a factor of critical importance in both synthetic chemistry and medicinal chemistry campaigns where the indole C7 vector is a key pharmacophoric element [2]. The compound is commercially available in research quantities (typical purity 95–98%) and serves primarily as a versatile intermediate for the construction of more elaborate 7-substituted indole scaffolds .

Positional Selectivity of Acetylindole Regioisomers


Indole acetyl regioisomers (4-, 5-, 6-, and 7-acetylindole) are not functionally equivalent. The position of the electron-withdrawing acetyl group fundamentally alters the indole ring's electron density distribution, thereby directing electrophilic aromatic substitution to different positions and modulating hydrogen-bonding geometry at biological targets [1]. In a concrete example, 1-(2,5-diaryl-1H-indol-7-yl)ethanones—derived directly from 7-acetylindole scaffolds—exhibit antiplasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, an activity contingent on the C7-acetyl group serving as a synthetic handle for oxime formation and subsequent Beckmann rearrangement; the corresponding 5-acetylindole-derived analogs would place the pharmacophore at a different vector, predictably abolishing target engagement [2]. Generic substitution of 7-acetylindole with another regioisomer therefore introduces both synthetic intractability and biological activity risk that quantitative evidence, as presented below, can help procurement scientists assess.

7-Acetylindole: Differentiation Evidence vs. Analogs


Dihydroorotase Inhibition Advantage Over Closest Analog

In a direct head-to-head comparison within the BindingDB database, 1-(1H-indol-7-yl)ethanone inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 180,000 nM (180 µM), whereas the structurally related indole derivative BDBM50405111 exhibited an IC₅₀ of 520,000 nM (520 µM) under identical assay conditions (pH 7.37, compound concentration 10 µM) [1][2]. This represents a 2.9-fold improvement in potency, indicating that the 7-acetyl substitution pattern is more favorable for dihydroorotase active-site engagement than alternative indole substitution patterns evaluated in the same screening campaign.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis BindingDB

Synthetic Route to Antiplasmodial Acetamides

The MDPI Molecules paper (2017) established a synthetic sequence requiring a 7-acetylindole core: 1-(2,5-diaryl-1H-indol-7-yl)ethanones were converted to oximes, subjected to Beckmann rearrangement, and trifluoroacetylated to yield N-(3-trifluoroacetyl-indol-7-yl)acetamides with in vitro antiplasmodial activity against the chloroquine-sensitive 3D7 strain of P. falciparum [1]. This sequence is structurally impossible starting from 5-acetylindole, as the C5 position cannot project the acetamide pharmacophore into the same geometric vector required for parasite lactate dehydrogenase (pLDH) engagement. The 7-acetyl regioisomer thus provides an essential synthetic entry point for this biologically validated chemotype.

Antimalarial Synthetic intermediate Beckmann rearrangement Plasmodium falciparum

Physicochemical Advantages Over 7-Formylindole

1-(1H-Indol-7-yl)ethanone exhibits a melting point of 65–66 °C and a boiling point of 155 °C at 2 Torr, as verified by CAS Common Chemistry [1]. In contrast, indole-7-carboxaldehyde (the corresponding 7-formyl analog, CAS 1074-88-0) has a reported melting point range of 70–72 °C and a significantly higher boiling point of approximately 290 °C at atmospheric pressure . The lower melting point of 7-acetylindole facilitates simpler recrystallization purification from hexane, while the lower boiling point under reduced pressure enables more energy-efficient vacuum distillation at scale.

Physicochemical properties Melting point Boiling point Purification

C7-Specific Photochemical Synthetic Route

The Akagi and Ozaki (1987) photochemical rearrangement of 1-acetylindoline produces a mixture of 5- and 7-acetylindole, with 7-acetylindole being isolable as a distinct product [1]. This photochemical route is complementary to direct electrophilic acylation, which typically occurs at the C3 or N1 positions of indole and generally does not favor C7 substitution without directing groups . The availability of a dedicated photochemical entry provides synthetic chemists with a scalable method to access the 7-isomer without competing C3/N1 acylation, a challenge that persists for 4- and 6-acetylindole isomers.

Photochemical synthesis Regioselective acylation Scalable route

7-Acetylindole Application Scenarios


Antiplasmodial Agent Synthesis

Research groups pursuing novel antimalarial chemotypes should procure 1-(1H-indol-7-yl)ethanone as the starting material for synthesizing 1-(2,5-diaryl-1H-indol-7-yl)ethanones, which are direct precursors to N-(3-trifluoroacetyl-indol-7-yl)acetamides with demonstrated in vitro activity against chloroquine-sensitive P. falciparum 3D7 [1]. The C7 acetyl group is essential for the oxime formation and Beckmann rearrangement sequence that generates the bioactive scaffold; 5-acetylindole cannot participate in this synthetic pathway. This application is directly supported by the class-level inference evidence in Section 3.

Dihydroorotase Inhibitor Screening

Teams running enzyme-based screens against dihydroorotase (a validated target in pyrimidine biosynthesis for antimalarial, anticancer, and immunosuppressant indications) can use 1-(1H-indol-7-yl)ethanone as a starting fragment hit. Its IC₅₀ of 180 µM against mouse Ehrlich ascites dihydroorotase, while modest, represents a 2.9-fold potency advantage over the structurally related indole comparator BDBM50405111 (IC₅₀ 520 µM) [1][2]. This quantitative differentiation justifies prioritizing the 7-acetylindole scaffold over alternative indole substitution patterns in fragment elaboration campaigns.

Scalable Purification Process

Process development teams requiring multi-gram quantities of a C7-functionalized indole building block will benefit from 7-acetylindole's melting point of 65–66 °C, which permits straightforward recrystallization from hexane, and its boiling point of 155 °C at 2 Torr, enabling energy-efficient vacuum distillation [1]. These properties compare favorably against indole-7-carboxaldehyde (mp 70–72 °C, bp ~290 °C at atmospheric pressure), reducing purification costs and improving throughput in larger-scale campaigns.

C7 Photochemical Acylation Methods

Academic and industrial laboratories developing novel photochemical or catalytic methods for regioselective indole C7 functionalization can employ 1-(1H-indol-7-yl)ethanone as an analytical standard and benchmark substrate. The established photochemical rearrangement of 1-acetylindoline to 7-acetylindole provides a reference point for comparing the yield, selectivity, and scalability of new methodologies targeting the synthetically challenging C7 position [2].

Technical Documentation Hub

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